2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol
Overview
Description
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol typically involves multiple steps. One efficient method starts with the preparation of 1-benzhydrylazetidin-3-ol, which is then reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is treated with ammonium hydroxide/isopropanol to yield the desired azetidine compound . Further reactions involving pyrazole and chlorophenol derivatives are carried out under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzhydrylazetidin-3-yl)ethanamine
- 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
- 2-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid
Uniqueness
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1235406-99-1 |
---|---|
Molecular Formula |
C25H22ClN3O |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[2-(1-benzhydrylazetidin-3-yl)pyrazol-3-yl]-4-chlorophenol |
InChI |
InChI=1S/C25H22ClN3O/c26-20-11-12-24(30)22(15-20)23-13-14-27-29(23)21-16-28(17-21)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,21,25,30H,16-17H2 |
InChI Key |
MAOKFVDWJYFJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=CC=N4)C5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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